molecular formula C21H21N7OS B610478 Ribocil-C

Ribocil-C

Cat. No.: B610478
M. Wt: 419.5 g/mol
InChI Key: UVDVCDUBJWYRJW-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ribocil-C is a highly selective inhibitor of bacterial riboflavin riboswitches. Riboswitches are regulatory elements found in the untranslated regions of certain mRNA molecules. They typically comprise two distinct domains: an aptamer domain that can bind to specific small molecules, and an expression platform that controls gene expression. This compound specifically targets the flavin mononucleotide riboswitch, which regulates genes controlling the biosynthesis and transport of riboflavin (vitamin B2) in bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ribocil-C is synthesized through a series of chemical reactions that involve the formation of its core structure followed by functional group modificationsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps such as reaction, purification, and crystallization. Advanced techniques like high-performance liquid chromatography (HPLC) are used to purify the compound and ensure its quality .

Chemical Reactions Analysis

Types of Reactions: Ribocil-C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of biological activity .

Scientific Research Applications

Ribocil-C has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study riboswitch-mediated gene regulation and to develop new antibacterial agents.

    Biology: Helps in understanding the role of riboswitches in bacterial metabolism and gene expression.

    Medicine: Potential therapeutic agent for treating bacterial infections, especially those caused by multi-drug resistant bacteria.

    Industry: Used in the development of new antibiotics and as a research tool in drug discovery

Mechanism of Action

Ribocil-C exerts its effects by binding to the flavin mononucleotide riboswitch in bacteria. This binding induces a conformational change in the riboswitch, leading to the repression of genes involved in riboflavin biosynthesis and transport. The inhibition of riboflavin production ultimately results in the suppression of bacterial growth. The molecular targets of this compound include the riboflavin biosynthesis genes and the flavin mononucleotide riboswitch .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high selectivity and potency in inhibiting the flavin mononucleotide riboswitch. Its ability to specifically target bacterial riboswitches without affecting mammalian cells makes it a promising candidate for developing new antibacterial agents .

Properties

IUPAC Name

2-[(3S)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDVCDUBJWYRJW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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